Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13374013
InChI: InChI=1S/C20H30N2O2/c1-24-20(23)10-9-18-16-21(15-17-7-3-2-4-8-17)14-11-19(18)22-12-5-6-13-22/h2-4,7-8,18-19H,5-6,9-16H2,1H3
SMILES: COC(=O)CCC1CN(CCC1N2CCCC2)CC3=CC=CC=C3
Molecular Formula: C20H30N2O2
Molecular Weight: 330.5 g/mol

Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate

CAS No.:

Cat. No.: VC13374013

Molecular Formula: C20H30N2O2

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate -

Specification

Molecular Formula C20H30N2O2
Molecular Weight 330.5 g/mol
IUPAC Name methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate
Standard InChI InChI=1S/C20H30N2O2/c1-24-20(23)10-9-18-16-21(15-17-7-3-2-4-8-17)14-11-19(18)22-12-5-6-13-22/h2-4,7-8,18-19H,5-6,9-16H2,1H3
Standard InChI Key DZXFFSGYXRUIDR-UHFFFAOYSA-N
SMILES COC(=O)CCC1CN(CCC1N2CCCC2)CC3=CC=CC=C3
Canonical SMILES COC(=O)CCC1CN(CCC1N2CCCC2)CC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) substituted at three positions:

  • N1-Benzylation: A benzyl group (C₆H₅CH₂–) is attached to the piperidine nitrogen, enhancing lipophilicity and influencing receptor-binding interactions.

  • C4-Pyrrolidinylation: A pyrrolidin-1-yl group (a five-membered saturated amine ring) is bonded to the fourth carbon of the piperidine, introducing conformational rigidity and potential hydrogen-bonding sites.

  • C3-Propanoate Esterification: A methyl propanoate (–CH₂CH₂COOCH₃) group at the third carbon contributes polarity and metabolic stability.

Hypothetical Molecular Formula and Weight

Based on structural analogs , the molecular formula is estimated as C₂₁H₃₀N₂O₂, yielding a molecular weight of 342.48 g/mol. Exact mass spectrometry data would be required for confirmation.

Physicochemical Characteristics

While experimental data for this specific compound are scarce, inferences can be drawn from related piperidine derivatives:

PropertyEstimated ValueBasis for Estimation
LogP3.2–3.8Benzyl and pyrrolidine groups enhance lipophilicity
SolubilityLow in water, soluble in DMSOAnalogous esters show poor aqueous solubility
Melting Point80–100°CCrystalline analogs melt in this range
PSA (Polar Surface Area)~50 ŲAmine and ester functionalities contribute to polarity

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • Piperidine Core: Derived from commercially available piperidin-3-one.

  • Benzyl and Pyrrolidinyl Groups: Introduced via alkylation or reductive amination.

  • Propanoate Ester: Installed through esterification or coupling reactions.

Stepwise Synthetic Route

A plausible pathway, adapted from patented methods , involves:

Step 1: Formation of 1-Benzyl-4-(pyrrolidin-1-yl)piperidin-3-one

Piperidin-3-one undergoes sequential functionalization:

  • N-Benzylation: Treatment with benzyl bromide in the presence of a base (e.g., K₂CO₃) yields 1-benzylpiperidin-3-one .

  • C4-Amination: Reaction with pyrrolidine under reductive amination conditions (NaBH₃CN, AcOH) introduces the pyrrolidinyl group .

Process Optimization

Key parameters from analogous syntheses :

Analytical Characterization

Spectroscopic Data

Representative signatures from related compounds :

TechniqueKey Signals
¹H NMRδ 7.3–7.1 (m, 5H, benzyl), δ 3.6 (s, 3H, OCH₃), δ 2.8–2.4 (m, piperidine)
¹³C NMR174.5 ppm (ester C=O), 138.2 ppm (benzyl quaternary C), 55.1 ppm (OCH₃)
IR1720 cm⁻¹ (ester C=O), 2800 cm⁻¹ (N-CH₂ stretches)
MS (ESI+)m/z 343.2 [M+H]⁺ (calculated for C₂₁H₃₁N₂O₂⁺)

Chromatographic Methods

  • HPLC: C18 column, 65:35 acetonitrile/water, 1.0 mL/min, retention time ~8.2 min .

  • Chiral Separation: Requires amylose-based columns for enantiomeric resolution .

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